molecular formula C22H14ClFN2O3 B5136996 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide

4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide

Cat. No. B5136996
M. Wt: 408.8 g/mol
InChI Key: VRUWQIVFIKOLOV-UHFFFAOYSA-N
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Description

4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has also been shown to activate the JNK and p38 MAPK pathways, which are involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has also been shown to modulate various enzymes, including caspases, kinases, and phosphatases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X in lab experiments is its high potency and selectivity. 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X should focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further studies should also investigate the pharmacokinetics and pharmacodynamics of 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X, as well as its potential side effects and toxicity in vivo. Additionally, the development of more efficient synthesis methods and formulations of 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X should be explored to enhance its therapeutic potential.
In conclusion, 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X is a synthetic compound that has shown promising potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a valuable tool for investigating various signaling pathways and potential therapeutic targets. Further research is needed to fully understand the potential of 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X in treating various diseases and disorders.

Synthesis Methods

4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X can be synthesized by reacting 4-chloro-2-fluorobenzaldehyde with N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-aminobenzamide in the presence of a suitable catalyst. The resulting product is then treated with N-(2-fluorobenzyl)amine to obtain the final compound.

Scientific Research Applications

4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been investigated for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation. In cancer research, 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection studies, 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X has been found to protect neurons from oxidative stress and reduce neuroinflammation. Inflammation research has also shown that 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide X can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

properties

IUPAC Name

4-chloro-N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-16-11-9-14(10-12-16)20(27)25(13-15-5-1-4-8-19(15)24)26-21(28)17-6-2-3-7-18(17)22(26)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUWQIVFIKOLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C(=O)C2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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